![molecular formula C15H22BrNO B180916 N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine CAS No. 355382-81-9](/img/structure/B180916.png)
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
Overview
Description
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine is a useful research compound. Its molecular formula is C15H22BrNO and its molecular weight is 312.24 g/mol. The purity is usually 95%.
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Biological Activity
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular formula:
Its structure features a cycloheptanamine core with a 3-bromo-4-methoxyphenyl substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cycloheptanamine Backbone : This can be achieved through cyclization reactions involving appropriate amines and alkylating agents.
- Bromination and Methoxylation : The introduction of the bromo and methoxy groups can be accomplished using electrophilic aromatic substitution techniques.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
- Receptor Modulation : The compound has shown potential as a modulator for various receptors, particularly those involved in neurological pathways. For instance, it may act on opioid receptors, demonstrating both agonist and antagonist properties depending on the specific receptor subtype involved .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Case Studies
- Opioid Receptor Interaction : A study highlighted the compound's affinity for the ORL-1 receptor, indicating its potential role in pain management therapies. The findings suggest that it could serve as a partial agonist, providing analgesic effects without the full side effects associated with traditional opioids .
- Neuroprotective Effects : Another investigation explored the neuroprotective capabilities of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and inflammation, suggesting a therapeutic avenue for diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
Research Findings
Recent research has indicated that modifications to the molecular structure of this compound can enhance its biological activity. For example, altering the substituents on the phenyl ring has been shown to significantly affect receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13/h8-10,13,17H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXFUILIXPGOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355127 | |
Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-81-9 | |
Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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